(S)-4-Benzyl-3-phenylpiperazin-2-one spectroscopic data (NMR, IR, MS)
(S)-4-Benzyl-3-phenylpiperazin-2-one spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-4-Benzyl-3-phenylpiperazin-2-one
Introduction
(S)-4-Benzyl-3-phenylpiperazin-2-one is a chiral heterocyclic compound belonging to the piperazinone class. The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of conditions, from antipsychotics to antihistamines.[1][2] The specific stereochemistry, denoted by the (S)-configuration at the C3 position, is critical as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for structural confirmation, purity assessment, and quality control in any research or drug development pipeline. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-4-Benzyl-3-phenylpiperazin-2-one. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret spectral data, understand the underlying principles, and apply field-proven experimental protocols.
Molecular Structure and Spectroscopic Overview
The structure of (S)-4-Benzyl-3-phenylpiperazin-2-one incorporates several key features that give rise to a distinct spectroscopic fingerprint: a chiral center at C3, a lactam (cyclic amide) moiety, a phenyl group, a benzyl group, and a six-membered piperazinone ring. Understanding the electronic environment of each proton and carbon is paramount for accurate spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[1] For a chiral molecule like (S)-4-Benzyl-3-phenylpiperazin-2-one, NMR can not only confirm the connectivity but also provide insights into its stereochemistry.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the piperazinone ring. The chemical shifts (δ) are influenced by the neighboring functional groups and their spatial arrangement.
Table 1: Predicted ¹H NMR Data for (S)-4-Benzyl-3-phenylpiperazin-2-one (in CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Notes |
| Phenyl-H (C3) | 7.20 - 7.40 | Multiplet | - | 5H | Protons of the phenyl group attached to the chiral center. |
| Benzyl-H (C4) | 7.15 - 7.35 | Multiplet | - | 5H | Protons of the phenyl ring on the benzyl group. |
| H3 (CH) | ~4.0 - 4.2 | Singlet/Multiplet | - | 1H | Methine proton at the chiral center. May show coupling to adjacent CH₂ protons. |
| Benzyl-CH₂ | 3.80 - 4.50 | Doublet of Doublets (AB system) | ~14-16 | 2H | Diastereotopic protons due to the adjacent chiral center. |
| Ring-CH₂ (C5, C6) | 2.70 - 3.50 | Multiplets | - | 4H | Complex multiplets due to geminal and vicinal coupling. |
| NH | ~6.0 - 8.0 | Broad Singlet | - | 1H | Amide proton; chemical shift can be variable and may exchange with D₂O. |
Rationale for Predictions: The aromatic protons of both the phenyl and benzyl groups are expected in the typical downfield region of 7.1-7.4 ppm.[3] The key feature is the benzylic methylene (CH₂) group. Due to the adjacent C3 stereocenter, these two protons are diastereotopic and should appear as a pair of doublets (an AB quartet), a clear indicator of chirality in the vicinity.[4] The protons on the piperazinone ring will exhibit complex splitting patterns due to coupling with each other.[1] The methine proton at H3 is adjacent to the electron-withdrawing phenyl group and nitrogen, shifting it downfield.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for (S)-4-Benzyl-3-phenylpiperazin-2-one
| Carbon | Predicted δ (ppm) | Notes |
| C=O (C2) | ~165 - 170 | Carbonyl carbon of the lactam, typically downfield.[1] |
| Aromatic C (quat) | ~135 - 140 | Quaternary carbons of the phenyl and benzyl rings. |
| Aromatic CH | ~127 - 130 | Protonated aromatic carbons.[5] |
| C3 (CH) | ~60 - 65 | Chiral carbon, attached to nitrogen and a phenyl group.[6] |
| Benzyl-CH₂ | ~45 - 55 | Benzylic carbon. |
| Ring-CH₂ (C5, C6) | ~40 - 50 | Aliphatic carbons within the piperazinone ring.[1] |
Experimental Protocol: NMR Spectroscopy
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a spectral width of 0-12 ppm.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum with a spectral width of 0-200 ppm.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Chiral Purity Analysis (Optional but Recommended): To confirm enantiomeric purity, acquire a ¹H NMR spectrum in the presence of a chiral solvating agent (CSA) like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[7][8] The CSA will form transient diastereomeric complexes, potentially causing separate signals for the (S) and any contaminating (R) enantiomer.[9][10]
Visualization: NMR Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]
Predicted IR Absorption Data
The IR spectrum will be dominated by absorptions from the lactam ring and the aromatic systems.
Table 3: Predicted Characteristic IR Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ~3200 - 3300 | Medium | Amide N-H stretch in the piperazinone ring. |
| Aromatic C-H Stretch | ~3030 - 3100 | Medium-Weak | Characteristic for sp² C-H bonds in the phenyl and benzyl rings.[12] |
| Aliphatic C-H Stretch | ~2850 - 2960 | Medium | For the sp³ C-H bonds in the piperazinone and benzyl CH₂ groups.[13] |
| C=O Stretch (Lactam) | ~1650 - 1680 | Strong | The most prominent peak in the spectrum, characteristic of a six-membered lactam (δ-lactam).[14][15] |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium | Several bands indicating the presence of aromatic rings.[12] |
Rationale for Predictions: The most diagnostic peak will be the strong carbonyl (C=O) absorption around 1650 cm⁻¹.[14] This value is typical for a six-membered ring amide (a δ-lactam). The presence of both aromatic and aliphatic C-H stretches will confirm the hydrocarbon framework.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.[1]
Predicted Mass Spectrometry Data
The molecule is expected to undergo characteristic fragmentation pathways under ionization.
-
Molecular Ion (M⁺): For C₁₇H₁₈N₂O, the expected exact mass is approximately 266.1419 g/mol . The high-resolution mass spectrum should confirm this elemental composition.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the cleavage of the C-C bond next to the phenyl ring to form the highly stable tropylium ion at m/z 91 .[16] This is often the base peak.
-
Loss of Phenyl Group: Cleavage of the bond between C3 and the phenyl group.
-
Ring Cleavage: The piperazinone ring can fragment in various ways, often involving cleavage at the C-N bonds.[17]
-
Visualization: Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways for (S)-4-Benzyl-3-phenylpiperazin-2-one.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Set the instrument to positive ion detection mode to observe the protonated molecule [M+H]⁺ (m/z 267).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 267) to induce fragmentation and obtain the fragment ion spectrum, which can then be compared to the predicted pathways.[18]
-
Conclusion
The spectroscopic characterization of (S)-4-Benzyl-3-phenylpiperazin-2-one relies on a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum provides detailed information on the proton environment and stereochemistry, highlighted by the diastereotopic benzylic protons. The ¹³C NMR confirms the carbon skeleton. IR spectroscopy offers rapid confirmation of key functional groups, especially the prominent lactam carbonyl stretch. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the m/z 91 tropylium ion. Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this important chiral molecule.
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